molecular formula C10H10N4O B14175278 4-(2-Methoxypyridin-3-YL)pyrimidin-2-amine

4-(2-Methoxypyridin-3-YL)pyrimidin-2-amine

Cat. No.: B14175278
M. Wt: 202.21 g/mol
InChI Key: SFBFXKZQKKMDJF-UHFFFAOYSA-N
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Description

4-(2-Methoxypyridin-3-YL)pyrimidin-2-amine is an organic compound that belongs to the class of pyrrolopyridines. These compounds contain a pyrrole ring fused to a pyridine ring, which is further connected to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxypyridin-3-YL)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere of nitrogen or argon.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxypyridin-3-YL)pyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(2-Methoxypyridin-3-YL)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methoxypyridin-3-YL)pyrimidin-2-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases. These interactions can inhibit the activity of these enzymes, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to bind to the active site of these kinases and block their function is crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxypyridin-3-YL)pyrimidin-2-amine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its methoxy group at the pyridine ring and the pyrimidine ring contribute to its unique chemical and biological properties, making it a valuable compound in scientific research and pharmaceutical development .

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

4-(2-methoxypyridin-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C10H10N4O/c1-15-9-7(3-2-5-12-9)8-4-6-13-10(11)14-8/h2-6H,1H3,(H2,11,13,14)

InChI Key

SFBFXKZQKKMDJF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C2=NC(=NC=C2)N

Origin of Product

United States

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